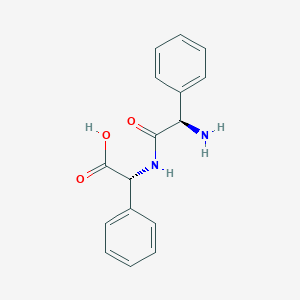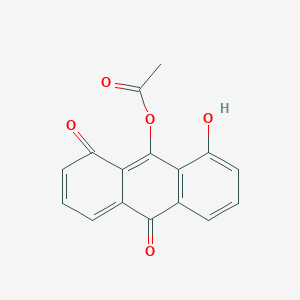
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as medicine, dye production, and organic synthesis. This compound is characterized by its unique structure, which includes a hydroxy group, two keto groups, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,10-dihydroxyanthracene.
Oxidation: The hydroxy groups are oxidized to form the corresponding quinone, resulting in 1,10-dioxo-1,10-dihydroanthracene.
Acetylation: The hydroxy group at position 8 is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 1,10-dihydroxyanthracene are oxidized using industrial oxidizing agents.
Continuous Acetylation: The acetylation step is carried out in continuous reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroxy groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroxyanthracenes, depending on the specific reagents and conditions used.
Scientific Research Applications
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, leading to studies on its mechanism of action and therapeutic potential.
Industry: It is used in the production of organic semiconductors and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, disrupting their normal function.
Pathways Involved: It affects oxidative stress pathways and can induce apoptosis in cancer cells by generating reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Chrysophanol: 8-Hydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl β-D-glucopyranoside.
1-Hydroxy-2-(β-D-glucosyloxy)-9,10-anthraquinone: A monosaccharide derivative of alizarin.
Uniqueness
8-Hydroxy-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group differentiates it from other anthraquinones, providing unique properties in terms of solubility and reactivity.
Properties
CAS No. |
88022-68-8 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(1-hydroxy-8,10-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-16-13-9(4-2-6-11(13)18)15(20)10-5-3-7-12(19)14(10)16/h2-7,18H,1H3 |
InChI Key |
DDKRQMXWDGZLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC=C2C(=O)C3=C1C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
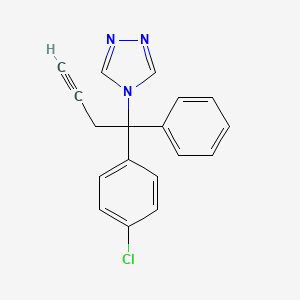
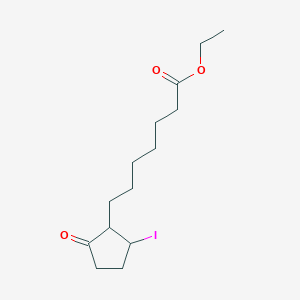
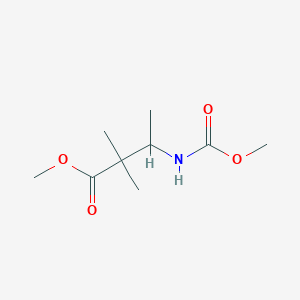
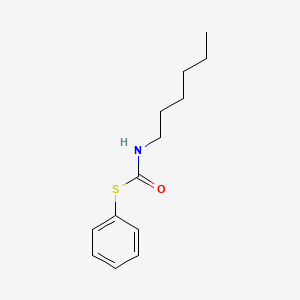

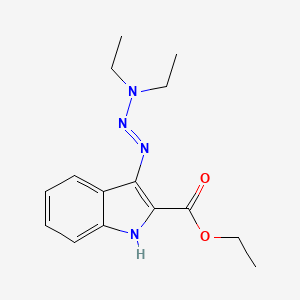
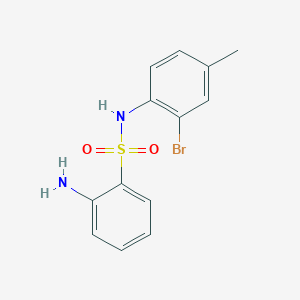
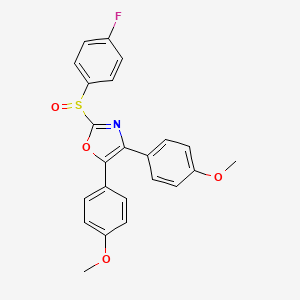
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
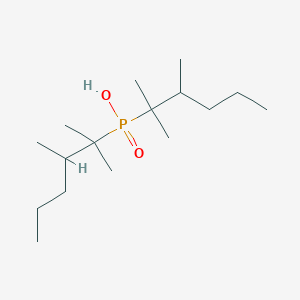
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
